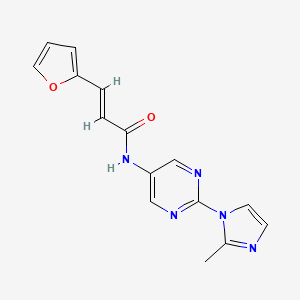

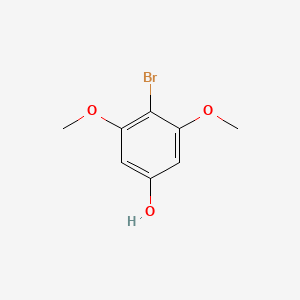

![molecular formula C23H15N3O B2800922 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile CAS No. 338750-92-8](/img/structure/B2800922.png)

4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile” is a derivative of 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one . It has been synthesized and evaluated for its COX-2 inhibitory activity . The compound has shown a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-methyl-3-phenyl-4(3H)-quinazolinone with 4-formylbenzenesulfonamide and anhydrous sodium acetate . The mixture is dissolved in glacial acetic acid and refluxed at 100 °C .Molecular Structure Analysis

The molecular structure of “this compound” is confirmed on the basis of FT-IR, 1H-NMR, 13C-NMR and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. Further details about the chemical reactions involved in the synthesis of this compound can be found in the referenced papers .科学的研究の応用

Synthesis and Antimicrobial Activity

- Novel quinazolines have been synthesized with potential antimicrobial activities against various bacterial and fungal strains. These compounds are derived from reactions involving ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, showing significant antibacterial and antifungal efficacy (Desai, Shihora, & Moradia, 2007).

- Research on quinazolinone derivatives, including synthesis via microwave and conventional methods, has demonstrated notable antibacterial activities, comparing favorably with the standard drug ciprofloxacin (Debnath & Manjunath, 2011).

Antiviral and Cytotoxic Activities

- Some synthesized quinazolin-4(3H)-ones exhibit distinct antiviral activity against Herpes simplex and vaccinia viruses, highlighting their potential in antiviral therapy (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Analgesic and Anti-Inflammatory Activity

- Quinazolinone derivatives have been evaluated for their analgesic and anti-inflammatory activities, demonstrating moderate effectiveness in these areas (Debnath & Manjunath, 2011).

COX-2 Inhibitory Activity

- Novel derivatives featuring a para-sulfonamides group have shown COX-2 inhibitory activity, with one compound achieving 47.1% inhibition at a concentration of 20 μM. This suggests potential applications in inflammatory disorders (Hayun, Hudiyono, Hanafi, & Yanuar, 2012).

作用機序

Target of Action

The primary target of the compound 4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzonitrile is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a significant role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

The compound interacts with COX-2 and inhibits its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it disrupts the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of this process .

Result of Action

The inhibition of COX-2 by the compound leads to a reduction in the production of prostaglandins . As a result, there is a decrease in inflammation, which can be beneficial in conditions where inflammation is a key factor .

将来の方向性

The compound “4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile” has shown promising results in COX-2 inhibitory activity evaluation . Future research could focus on further evaluating its potential as a COX-2 inhibitor and exploring its other possible pharmacological applications. Additionally, more studies could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.

特性

IUPAC Name |

4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O/c24-16-18-12-10-17(11-13-18)14-15-22-25-21-9-5-4-8-20(21)23(27)26(22)19-6-2-1-3-7-19/h1-15H/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIVFPHQBWFNSF-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

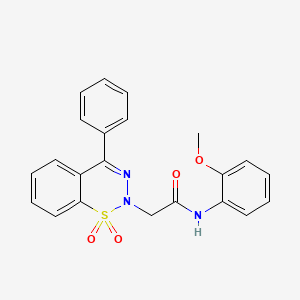

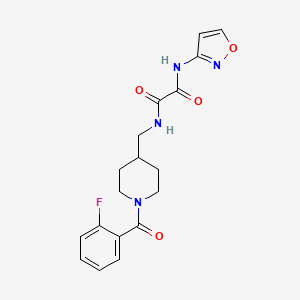

![(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2800841.png)

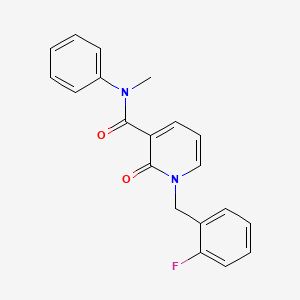

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2800843.png)

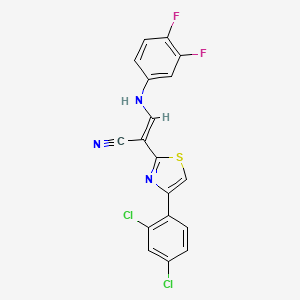

![3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B2800845.png)

![N-[1-[(3,4-dichlorophenyl)methyl]-6-oxo-3-pyridinyl]benzenesulfonamide](/img/structure/B2800848.png)

![4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2800851.png)

![7-[(4-Bromophenyl)methylsulfanyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2800853.png)

![4-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2800854.png)

![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2800855.png)